molecular formula C16H17N5 B13773538 4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13773538
M. Wt: 279.34 g/mol
InChI Key: YOMXRYXICGNVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease. Its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core and a phenylpiperazine moiety, contributes to its biological activity and makes it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the coupling of a pyrrolo[2,3-d]pyrimidine derivative with a phenylpiperazine. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenylpiperazine moiety .

Scientific Research Applications

4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as acetylcholinesterase (AChE). The compound inhibits the activity of AChE, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of acetylcholine in the brain. This action can enhance cognitive function and memory, making it a potential therapeutic agent for Alzheimer’s disease . The compound’s structure allows it to bind to the active site of AChE, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of a pyrrolo[2,3-d]pyrimidine core and a phenylpiperazine moiety. This unique structure contributes to its potent acetylcholinesterase inhibitory activity and potential therapeutic applications in neurological disorders .

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C16H17N5/c1-2-4-13(5-3-1)20-8-10-21(11-9-20)16-14-6-7-17-15(14)18-12-19-16/h1-7,12H,8-11H2,(H,17,18,19)

InChI Key

YOMXRYXICGNVKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.